molecular formula C11H13NO2 B13611091 3-Hydroxy-3-(4-methoxy-3-methylphenyl)propanenitrile

3-Hydroxy-3-(4-methoxy-3-methylphenyl)propanenitrile

Cat. No.: B13611091
M. Wt: 191.23 g/mol
InChI Key: HSUQJOJGUXDHOC-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4-methoxy-3-methylphenyl)propanenitrile is an organic compound with the molecular formula C11H13NO2 It is a derivative of propanenitrile and features a hydroxy group and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(4-methoxy-3-methylphenyl)propanenitrile typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide (NaCN) as the nitrile source and a base such as sodium hydroxide (NaOH) to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(4-methoxy-3-methylphenyl)propanenitrile can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 3-Oxo-3-(4-methoxy-3-methylphenyl)propanenitrile.

    Reduction: 3-Hydroxy-3-(4-methoxy-3-methylphenyl)propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-3-(4-methoxy-3-methylphenyl)propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4-methoxy-3-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The nitrile group may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with an ester group instead of a nitrile group.

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-Hydroxy-3-methoxycinnamic acid: Similar structure but with a double bond in the propanoic acid chain.

Uniqueness

3-Hydroxy-3-(4-methoxy-3-methylphenyl)propanenitrile is unique due to the presence of both a hydroxy group and a nitrile group on the same molecule

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-hydroxy-3-(4-methoxy-3-methylphenyl)propanenitrile

InChI

InChI=1S/C11H13NO2/c1-8-7-9(10(13)5-6-12)3-4-11(8)14-2/h3-4,7,10,13H,5H2,1-2H3

InChI Key

HSUQJOJGUXDHOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CC#N)O)OC

Origin of Product

United States

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